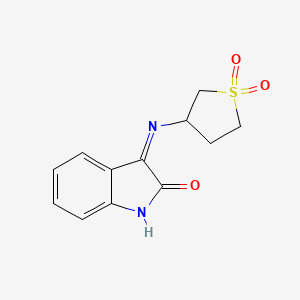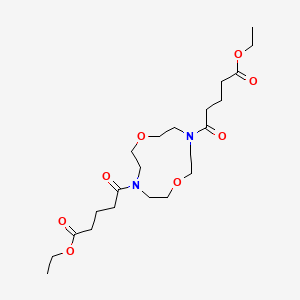
Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is a complex organic compound with the molecular formula C22H38N2O8. It is characterized by its unique structure, which includes a diaza crown ether core and two diethyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether core provides a cavity that can encapsulate metal ions, while the ester groups can participate in coordination. This unique structure allows the compound to interact with various molecular targets and pathways, making it useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler compound with a similar diaza crown ether core but without the ester groups.
4,10-Dibenzyl-1,7-dioxa-4,10-diazacyclododecane: A derivative with benzyl groups instead of ester groups.
5,5’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid): A related compound with different substituents on the ester groups.
Uniqueness
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is unique due to its combination of a diaza crown ether core and diethyl ester groups. This structure provides both stability and versatility, allowing it to form a wide range of complexes with metal ions and participate in various chemical reactions .
Propriétés
Formule moléculaire |
C22H38N2O8 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3 |
Clé InChI |
JHXFARNONSKPTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

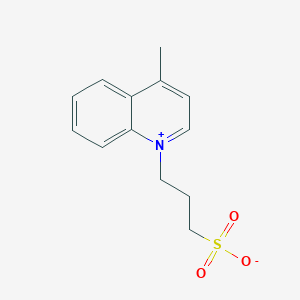
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
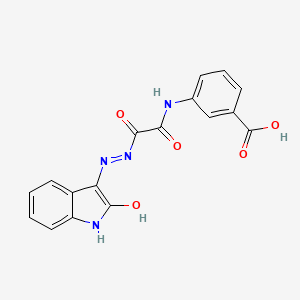
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
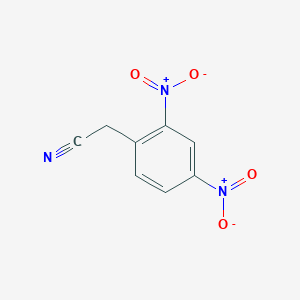
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)
